molecular formula C9H8N2O4 B13477031 2-(6-Amino-2-oxobenzo[d]oxazol-3(2h)-yl)acetic acid

2-(6-Amino-2-oxobenzo[d]oxazol-3(2h)-yl)acetic acid

Cat. No.: B13477031
M. Wt: 208.17 g/mol
InChI Key: IGPQFRLKDYXUDJ-UHFFFAOYSA-N
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Description

2-(6-Amino-2-oxobenzo[d]oxazol-3(2h)-yl)acetic acid is a heterocyclic compound that belongs to the class of benzoxazoles Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Amino-2-oxobenzo[d]oxazol-3(2h)-yl)acetic acid typically involves the reaction of 2-aminophenol with an appropriate aldehyde under reflux conditions. One common method includes the use of a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) in water, which yields the desired product in high efficiency .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of nanocatalysts and environmentally benign conditions is a promising approach for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-Amino-2-oxobenzo[d]oxazol-3(2h)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Formation of oxides and quinones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

2-(6-Amino-2-oxobenzo[d]oxazol-3(2h)-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(6-Amino-2-oxobenzo[d]oxazol-3(2h)-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes or pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Amino-2-oxobenzo[d]oxazol-3(2h)-yl)acetic acid stands out due to its unique combination of an amino group and a benzoxazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H8N2O4

Molecular Weight

208.17 g/mol

IUPAC Name

2-(6-amino-2-oxo-1,3-benzoxazol-3-yl)acetic acid

InChI

InChI=1S/C9H8N2O4/c10-5-1-2-6-7(3-5)15-9(14)11(6)4-8(12)13/h1-3H,4,10H2,(H,12,13)

InChI Key

IGPQFRLKDYXUDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)OC(=O)N2CC(=O)O

Origin of Product

United States

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